![molecular formula C15H15Cl2N3S B2706868 1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-20-2](/img/structure/B2706868.png)
1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolopyrazine derivatives, often involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives is typically confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the specific substituents present on the molecule. For example, the complexes formed between ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy and copper(II) salts have been examined for their catecholase activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” would typically be determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用
Synthesis and Characterization
Several studies focus on the synthesis and characterization of related compounds, showcasing the diversity in chemical structures and potential applications. For instance, the synthesis and characterization of zinc(II) complexes derived from thio-Schiff base ligands have been explored, highlighting their structural features and potential cytotoxicity against specific cell lines (Shaikh et al., 2019). Similarly, research into acetoxysulfonamide pyrazole derivatives has been conducted, examining their antimicrobial activities and free-radical scavenging activity (Hamada & Abdo, 2015).
Biological Activities
Research on related compounds often investigates their biological activities, including antimicrobial, cytotoxic, and potential therapeutic applications. The antimicrobial and antioxidant activities of chloro derivatives of pyrazoles have been studied, revealing significant activity against various pathogens and free radicals (Hamada & Abdo, 2015). Additionally, the cytotoxicity of zinc(II) complexes against A549 cell lines suggests potential applications in cancer therapy (Shaikh et al., 2019).
Chemical Properties and Applications
The chemical properties and potential applications of related compounds are explored through various synthetic approaches and characterization techniques. For example, the highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates innovative methodologies in chemical synthesis (Machado et al., 2011). This approach highlights the efficiency and potential environmental benefits of modern synthetic techniques.
将来の方向性
Future research could focus on further elucidating the biological activities and mechanisms of action of pyrrolopyrazine derivatives, as well as developing more efficient synthetic methods for these compounds . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases.
作用機序
Target of Action
Similar compounds have been found to target enzymes such as dpre1 . Further experimental validation is necessary to ascertain the exact target responsible for the whole cell activity .
Mode of Action
In silico investigations suggest that the compound may interact favorably with the active site of the DprE1 enzyme . The exact nature of this interaction and the resulting changes in the target are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been found to exhibit antitubercular activity, suggesting that they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
In silico studies have been conducted to predict the adme properties, physicochemical characteristics, and drug-like qualities of similar compounds .
Result of Action
Similar compounds have been found to exhibit noteworthy activity against mycobacterium tuberculosis, with minimum inhibitory concentration (mic) values of ≤2125 μM .
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3S/c1-18-15(21)20-8-7-19-6-2-3-13(19)14(20)11-5-4-10(16)9-12(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXNJZSXCJSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
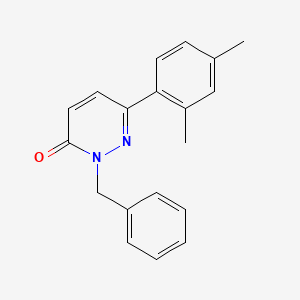
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2706787.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)
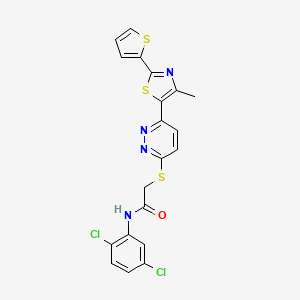
![N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2706792.png)
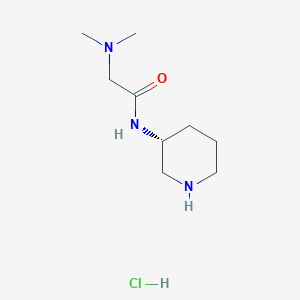
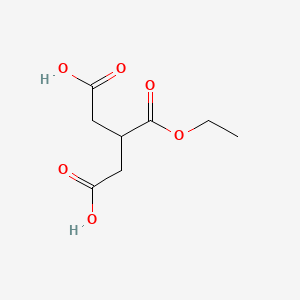


![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)


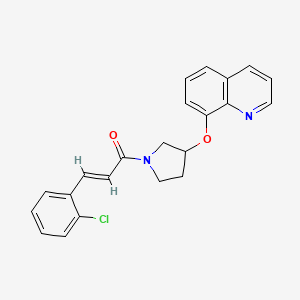
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
